Technical Documentation Center

8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
  • CAS: 676116-21-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound belonging to the dihydroquinolinone class. The dihydroquinolin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound belonging to the dihydroquinolinone class. The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide, intended for researchers and drug development professionals, details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and robust analytical characterization methods. Furthermore, it explores its primary role as a valuable synthetic intermediate and the potential therapeutic applications of its derivatives, which span oncology, neurology, and infectious diseases.[2][3]

Introduction to a Versatile Heterocyclic Scaffold

The Dihydroquinolin-2(1H)-one Core: A Privileged Structure

The 3,4-dihydroquinolin-2(1H)-one skeleton is a nitrogen-containing heterocyclic motif of significant interest in pharmaceutical sciences.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. Compounds incorporating this core have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects, making them a cornerstone in modern drug discovery programs.[1][2][4]

Profile of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 676116-21-5) is a specific derivative within this important class.[3] Its structure is characterized by three key features:

  • A chlorine atom at the C8 position of the aromatic ring, which significantly modulates the electronic nature of the ring and can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions).

  • Gem-dimethyl groups at the C4 position, which introduce steric bulk and lock the conformation of the saturated ring, potentially enhancing binding affinity to target proteins by reducing the entropic penalty of binding.

  • A lactam (cyclic amide) moiety, which provides hydrogen bond donor (N-H) and acceptor (C=O) sites crucial for molecular recognition.

Primarily utilized as a chemical intermediate, this compound is a building block for the synthesis of more complex pharmaceutical agents.[3]

Physicochemical Properties and Structural Elucidation

Core Chemical Structure

The structural representation of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Key Physicochemical Data

The fundamental properties of the title compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 676116-21-5[3][5]
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.67 g/mol [3]
Appearance White solid (predicted)[3]
Purity ≥97% (typical commercial grade)[5]

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methodologies for constructing the dihydroquinolinone core.[2][6] The most field-proven approach involves an intramolecular Friedel-Crafts-type cyclization of an N-aryl-3,3-dimethylacrylamide precursor.

Proposed Synthetic Protocol

The synthesis is envisioned as a two-step process starting from commercially available 2-chloroaniline.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A 2-Chloroaniline C N-(2-chlorophenyl)-3,3- dimethylacrylamide A->C B 3,3-Dimethylacryloyl chloride B->C D 8-chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one C->D PPA, 100°C

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of N-(2-chlorophenyl)-3,3-dimethylacrylamide

  • To a stirred solution of 2-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be purified by recrystallization or column chromatography.

Causality: The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the aniline nucleophile. The aqueous workup removes the base hydrochloride salt and any unreacted starting materials.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the N-(2-chlorophenyl)-3,3-dimethylacrylamide intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) at room temperature.

  • Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The resulting precipitate is the crude product. Collect it by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Causality: PPA serves as both the solvent and a potent Lewis acid catalyst. It protonates the amide carbonyl, activating the aromatic ring for the intramolecular electrophilic attack that forms the new six-membered ring. The high temperature provides the necessary activation energy for this cyclization.

Mechanistic Rationale

The key ring-forming step is a classic electrophilic aromatic substitution. The mechanism is self-validating as it follows fundamental principles of physical organic chemistry.

G A Intermediate Protonation by PPA B Activated Complex Electrophilic Attack A->B 1. C Sigma Complex Resonance Stabilized B->C 2. D Final Product Deprotonation C->D 3.

Caption: Key mechanistic steps of the Friedel-Crafts cyclization.

  • Activation: The Lewis acid (PPA) coordinates to or protonates the carbonyl oxygen of the amide, enhancing the electrophilicity of the adjacent carbon atom involved in the double bond.

  • Cyclization: The electron-rich ortho-position of the chlorophenyl ring attacks the electrophilic carbon in an intramolecular fashion, forming a C-C bond and a resonance-stabilized cationic intermediate (sigma complex).

  • Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and yielding the final dihydroquinolinone product.

Analytical Characterization and Validation

A suite of standard analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR should show distinct signals for the aromatic protons, the C3 methylene protons, the C4 gem-dimethyl protons, and the N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The mass spectrum should show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, notably the strong C=O stretch of the lactam (approx. 1660-1690 cm⁻¹) and the N-H stretch (approx. 3200-3400 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, typically aiming for >98% for research and development purposes.

Hypothetical Spectroscopic Data

Based on the structure, the following characteristic NMR shifts can be predicted.

Proton (¹H) SignalPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic7.2 - 7.6m3HC5-H, C6-H, C7-H
Amide8.0 - 9.5br s1HN1-H
Methylene~2.5s2HC3-H₂
Methyl~1.3s6HC4-(CH₃)₂
Carbon (¹³C) SignalPredicted Shift (δ, ppm)Assignment
Carbonyl~170C2 (C=O)
Aromatic115 - 1456 signals
Quaternary~35C4
Methylene~45C3
Methyl~28C4-(CH₃)₂

Applications in Drug Discovery and Development

Role as a Key Synthetic Intermediate

8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is primarily valuable as an intermediate for constructing more elaborate molecules.[3] Its functional handles allow for diverse synthetic elaborations.

G Start 8-chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one N_Alkylation N-Alkylation / N-Arylation (e.g., Williamson Ether, Buchwald-Hartwig) Start->N_Alkylation Site: N1 Cl_Coupling C8-Cl Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Cl_Coupling Site: C8 API_A API Candidate A (Modified at N1) N_Alkylation->API_A API_B API Candidate B (Modified at C8) Cl_Coupling->API_B

Caption: Synthetic utility workflow from the core intermediate to potential APIs.

  • N1-Functionalization: The lactam nitrogen can be alkylated or arylated to introduce side chains designed to interact with specific pockets in a biological target.

  • C8-Functionalization: The chlorine atom can be substituted via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, vinyl, or alkynyl groups.

Potential Pharmacological Significance

While this specific compound is not marketed as a drug, its structural class is associated with significant biological activities. Derivatives of dihydroquinolinones are being investigated for:

  • Antitumor Applications: As inhibitors of key signaling pathways in cancer, such as VEGFR2.[2][3]

  • Antiviral Activity: As non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7]

  • Neurodegenerative Diseases: For potential applications in the treatment of conditions like Alzheimer's disease.[3][4]

  • Antimalarial Drugs: Serving as key components in the development of new treatments against malaria.[3]

The unique substitution pattern of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one makes it a compelling starting point for generating libraries of novel compounds to be screened for these and other therapeutic activities.

Conclusion

8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a well-defined and strategically important chemical entity. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard analytical methods. As a functionalized derivative of the medicinally privileged dihydroquinolinone scaffold, its primary value lies in its role as a versatile intermediate for the synthesis of next-generation therapeutics. The strategic placement of its chloro and gem-dimethyl substituents provides a unique platform for exploration by medicinal chemists aiming to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. lookchem. [Link]
  • Synthesis of 4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (2). ResearchGate. [Link]
  • 8-chloroquinolin-2(1H)-one. PubChem. [Link]
  • 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. NextSDS. [Link]
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
  • Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
  • Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. ResearchGate. [Link]
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]
  • Characterization Data of Products. Rsc.org. [Link]
  • Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. [Link]
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
  • Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv. [Link]
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. [Link]
  • Synthesis of 2-Pyridone Derivatives Bearing an Electron-withdrawing Group on Nitrogen. CiNii. [Link]

Sources

Exploratory

8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one mechanism of action in drug discovery

An In-Depth Technical Guide to the 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Scaffold in Drug Discovery Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; rather, it relies on the strategic functionalization of privileged scaffolds. 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS: 676116-21-5) is one such critical intermediate[1]. While not a standalone therapeutic, this specific chemical building block provides a highly optimized pharmacophore core. By leveraging its unique steric and electronic properties, researchers synthesize potent derivatives that exhibit distinct mechanisms of action (MOA) across oncology, infectious diseases, and neurodegeneration[1].

This guide deconstructs the structural rationale behind this scaffold, explores the divergent mechanisms of action of its derivatives, and outlines self-validating experimental workflows for target engagement.

Structural Pharmacology: Deconstructing the Scaffold

As an application scientist, it is crucial to understand why specific functional groups are chosen. The 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is not arbitrary; it is a masterclass in rational drug design, engineered to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

  • The Lactam Core (3,4-dihydroquinolin-2(1H)-one): The cyclic amide provides a rigid hydrogen-bond donor (NH) and acceptor (C=O). This motif is critical for anchoring the molecule into the hinge region of kinases or the orthosteric binding sites of G-protein coupled receptors (GPCRs)[2].

  • 4,4-Dimethyl Substitution (Steric Shielding): The gem-dimethyl group at the C4 position serves two distinct purposes. First, it prevents the metabolic aromatization of the saturated ring, locking the molecule into a specific 3D conformation that favors deep hydrophobic pocket binding[3]. Second, it blocks cytochrome P450-mediated hydroxylation at the C4 site, significantly extending the compound's half-life.

  • 8-Chloro Substitution (Lipophilicity & Halogen Bonding): The introduction of a chlorine atom at the C8 position dramatically alters the molecule's physicochemical profile. It increases lipophilicity (LogP), which is a deliberate strategy to enhance blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[4]. Furthermore, the electronegativity of the chlorine atom can participate in halogen bonding with target protein backbones while simultaneously blocking metabolic oxidation at the C8 position.

Table 1: Physicochemical Properties & Pharmacological Rationale
Structural FeatureProperty ImpactRationale in Drug Design
Scaffold CAS 676116-21-5Standardized identifier for the chemical building block.
Molecular Weight 209.67 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining Lipinski's Rule of 5 compliance.
Lactam Motif H-Bond Donor/AcceptorEssential for ATP-competitive binding in kinases and mimicking endogenous neurotransmitters in GPCRs.
4,4-Dimethyl Group Conformational RestrictionMaintains sp³ character of the ring; prevents C4 metabolic degradation.
8-Chloro Group Halogen Bonding / High LogPDrives BBB penetration for Alzheimer's/Schizophrenia drugs; blocks C8 oxidation.

Divergent Mechanisms of Action

Because the dihydroquinolinone core is a privileged structure, functionalizing the 8-chloro-4,4-dimethyl scaffold yields derivatives with vastly different mechanisms of action depending on the appended moieties.

A. Oncology: Kinase Inhibition

In cancer therapeutics, derivatives of this scaffold act as potent, ATP-competitive kinase inhibitors.

  • VEGFR2 Inhibition: In the treatment of glioblastoma multiforme (GBM), dihydroquinolinone analogues have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2]. By binding to the kinase domain, these compounds inhibit angiogenesis, cutting off the blood supply to the tumor and reducing cell viability[2].

  • ULK1/2 Inhibition: Recent advancements have utilized this scaffold to develop dual inhibitors of unc-51-like kinase 1 and 2 (ULK1/2)[3]. The mechanism of action involves blocking autophagy in non-small cell lung cancer (NSCLC) cells, which subsequently upregulates the expression of major histocompatibility complex (MHC) class I, thereby enhancing antitumor immunity[3].

B. Neurodegeneration & CNS: GPCR Modulation

For CNS applications, such as Alzheimer's disease and schizophrenia, the high lipophilicity imparted by the 8-chloro group is exploited to cross the BBB[1][4].

  • Dopamine D2 Receptor (D2R) Modulation: The scaffold mimics the structural topology of endogenous catecholamines. Derivatives are synthesized to act as allosteric or orthosteric modulators of the Dopamine D2 receptor, aiming to restore neurotransmitter balance without the severe extrapyramidal side effects associated with older antipsychotics[4].

MOA Scaffold 8-Chloro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Derivatives Target1 Receptor Tyrosine Kinases (e.g., VEGFR2, ULK1/2) Scaffold->Target1 ATP-competitive binding Target2 GPCRs (e.g., Dopamine D2R) Scaffold->Target2 Allosteric / Orthosteric modulation Effect1 Inhibition of Angiogenesis & Autophagy Blockade Target1->Effect1 Downregulates signaling Effect2 Modulation of CNS Pathways (Alzheimer's / Schizophrenia) Target2->Effect2 Restores neurotransmitter balance

Figure 1: Divergent mechanisms of action for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, researchers must employ self-validating experimental protocols. A common pitfall in drug discovery is relying solely on biochemical assays (like ADP-Glo), which can yield false positives due to compound aggregation. To prove the mechanism of action, we must bridge the gap between biochemical affinity and cellular efficacy using a NanoBRET Target Engagement Assay [3].

Protocol: Cellular Target Engagement via NanoBRET

Rationale: This assay validates that the synthesized derivative not only binds the target kinase (e.g., ULK1) but also successfully permeates the live cell membrane and engages the target in a physiological environment[3].

Step-by-Step Methodology:

  • Plasmid Transfection: Plate HEK293T cells in a 96-well format. Transfect the cells with a plasmid encoding the target protein (e.g., ULK1) fused to a NanoLuc luciferase reporter. Incubate for 24 hours to allow for protein expression.

  • Tracer Incubation: Introduce a cell-permeable, fluorescent kinase tracer. This tracer reversibly binds to the ATP-binding pocket of the NanoLuc-target fusion protein, creating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: Treat the cells with a serial dilution (e.g., 10 µM to 0.1 nM) of the 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative. Incubate for 2 hours.

  • Signal Detection: Add the NanoLuc substrate (furimazine). Measure the BRET signal using a microplate reader equipped with dual-emission filters (donor emission at 460 nm, acceptor emission at 618 nm).

  • Data Analysis: If the derivative successfully penetrates the cell and binds the target, it will competitively displace the fluorescent tracer. This results in a dose-dependent decrease in the BRET signal. Calculate the cellular IC₅₀ using non-linear regression analysis.

Workflow Step1 Scaffold Functionalization (N-alkylation / Cross-coupling) Step2 Biochemical Screening (ADP-Glo Kinase Assay) Step1->Step2 Purified compounds Step3 Cellular Target Engagement (NanoBRET Assay) Step2->Step3 IC50 < 100 nM Step4 Phenotypic Validation (Cell Viability / Apoptosis) Step3->Step4 Confirmed binding

Figure 2: Self-validating experimental workflow for evaluating dihydroquinolinone derivatives.

References

  • LookChem. "Cas 676116-21-5,8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one". LookChem Database.
  • Buhlak, S., et al. "Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme". PMC / MDPI.
  • bioRxiv. "Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex". bioRxiv.
  • ResearchGate. "Design of novel 3,4-dihydroquinolin-2(1H)-one analogues from aripiprazole, eticlopride and USC-D301". ResearchGate.

Sources

Protocols & Analytical Methods

Method

Topic: Preparation of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO for Cell-Based Assays

An Application Note and Protocol for Researchers Introduction 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a quinoline derivative investigated for its potential as an intermediate in the synthesis of various ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Introduction

8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a quinoline derivative investigated for its potential as an intermediate in the synthesis of various pharmaceuticals, including those with antimalarial, antitumor, and neuroprotective applications.[1] The successful evaluation of this and other similar small molecules in cell-based assays is fundamentally dependent on proper preparation and handling. The choice of solvent is critical, as many organic compounds exhibit poor aqueous solubility.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent renowned for its ability to dissolve a vast spectrum of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and cell biology.[2][3][4] However, its utility is coupled with a dose-dependent cytotoxicity that can confound experimental results if not properly managed.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth, experience-driven protocol for dissolving 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO, preparing working solutions, and executing cell-based assays with scientific rigor. The focus is not just on the procedural steps, but on the underlying principles that ensure data integrity and reproducibility.

Section 1: Compound and Solvent Characteristics

A thorough understanding of the materials is the foundation of any successful experiment. The key physicochemical properties of the compound and the solvent are summarized below.

Table 1: Physicochemical Properties of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

PropertyValueSource(s)
CAS Number 676116-21-5[1][7][8]
Molecular Formula C₁₁H₁₂ClNO[1][7]
Molecular Weight 209.67 g/mol [1][7]
Appearance Typically a white to off-white solid[1]
Purity ≥97% (Typical)[7]
Solubility While specific quantitative data is not published, compounds of this class are generally soluble in DMSO. An initial solubility test is recommended.[9][10]

Table 2: Recommended DMSO Specifications for Cell Culture Applications

PropertySpecification & RationaleSource(s)
Grade Anhydrous, ≥99.9% Purity (Molecular Biology or Pharma Grade)[11]
Rationale DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[11][12] Water contamination can significantly decrease the solubility of hydrophobic compounds, leading to precipitation and inaccurate stock concentrations.[11]
Packaging Small, sealed ampules or bottles under inert gas (e.g., Argon) are preferred to minimize moisture absorption after opening.
Storage Store tightly sealed at room temperature, protected from light.[12]

Section 2: The Critical Role and Management of DMSO in Cell-Based Assays

Why DMSO? The Balance of Efficacy and Toxicity

DMSO's utility stems from its exceptional solvating power. However, its ability to permeate biological membranes also underlies its potential for cytotoxicity.[4] At concentrations above a certain threshold, DMSO can induce a range of cellular responses, including:

  • Reduced cell proliferation and viability[5][6]

  • Induction of cell cycle arrest or differentiation[13]

  • Damage to mitochondrial integrity and membrane potential[6]

  • Induction of apoptosis[6]

The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure.[13][14][15] Therefore, it is imperative to establish a "safe" concentration for each specific experimental system.

G cluster_0 DMSO Concentration Gradient cluster_1 Cellular Impact low Low Conc. (≤ 0.1%) safe Minimal to No Effect (Ideal for Assays) low->safe medium Moderate Conc. (0.1% - 1.0%) caution Potential for Cytotoxicity (Cell-type dependent) medium->caution high High Conc. (> 1.0%) toxic Significant Cytotoxicity (Data Confounding) high->toxic

Caption: Dose-dependent effects of DMSO on cell viability.

The Mandate for a Vehicle Control

To isolate the biological effect of the test compound from that of the solvent, a vehicle control is non-negotiable. This control consists of cells treated with the same culture medium and the same final concentration of DMSO used in the experimental wells, but without the compound. This practice is essential for valid data interpretation.[2][16][17]

Table 3: General Guidelines for Final DMSO Concentrations in Cell-Based Assays

Cell TypeRecommended Max Final DMSO Concentration (v/v)Rationale & ConsiderationsSource(s)
Immortalized/Robust Cell Lines ≤ 0.5%Many common cell lines (e.g., HeLa, A549) tolerate up to 0.5%, but lower is always better.[13][18]
Primary Cells & Stem Cells ≤ 0.1%These cells are often more sensitive to solvent-induced stress.[2]
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be rigorously optimized and kept consistent across all plates.[2]
Long-Term Exposure (> 72h) ≤ 0.1%The cytotoxic effects of DMSO can be cumulative over time.[5][14]

Section 3: Protocol for Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for any desired concentration, provided it does not exceed the compound's solubility limit in DMSO.

Materials and Equipment
  • 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, for enhancing dissolution)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Methodology
  • Pre-Protocol Calculation:

    • Objective: Calculate the mass of the compound required to prepare a specific volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol) / 1000

    • Example for 1 mL of 10 mM Stock: Mass (mg) = 10 mM × 1 mL × 209.67 g/mol / 1000 = 2.0967 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and press "tare" to zero the mass.

    • Carefully weigh the calculated mass of the compound directly into the tube.

    • Expert Insight: For small masses, it is often more accurate to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO added to achieve the target concentration.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Securely cap the tube and vortex vigorously for 1-2 minutes.[11]

    • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

  • Assisted Dissolution (If Necessary):

    • If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for 5-10 minutes.[2]

    • Alternatively, gentle warming in a 37°C water bath can aid dissolution.[2][11] Caution: Always ensure your compound is stable at this temperature before applying heat.

    • After any assisted dissolution step, allow the solution to return to room temperature and vortex again before proceeding.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Rationale: This is the most critical step for maintaining the long-term integrity of your stock solution. It prevents repeated freeze-thaw cycles that can degrade the compound and introduce moisture.[2][11][16]

    • Store aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years), protected from light.[11][16]

Section 4: Protocol for Preparing Working Solutions for Cell-Based Assays

The primary challenge when diluting a DMSO stock into an aqueous medium is preventing the compound from precipitating. The following workflow is designed to mitigate this risk.

Caption: Recommended workflow for preparing working solutions from a DMSO stock.

Step-by-Step Methodology
  • Prepare Intermediate Stocks via Serial Dilution in 100% DMSO:

    • Principle: Before introducing the compound to an aqueous environment, create a series of lower-concentration stocks in pure DMSO. This gradual dilution helps keep the compound solvated.[2][19]

    • Procedure: a. Thaw one aliquot of your high-concentration stock (e.g., 10 mM). b. Label a series of sterile microcentrifuge tubes for your intermediate concentrations (e.g., 1 mM, 100 µM). c. To make a 1 mM stock from a 10 mM stock (a 1:10 dilution), add 10 µL of the 10 mM stock to 90 µL of pure, anhydrous DMSO. Vortex to mix. d. Continue this process to create the full desired range of intermediate stocks, always using a fresh pipette tip for each transfer.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Principle: The final dilution should be large (e.g., 1:1000) to minimize the final DMSO concentration and prevent precipitation. Always add the DMSO stock to the medium, not the other way around.[20]

    • Calculation: Volume of Stock (µL) = (Final Concentration × Final Volume (µL)) / Stock Concentration (Ensure all concentration and volume units are consistent)

    • Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM intermediate stock:

      • This is a 1:1000 dilution.

      • Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

      • The final DMSO concentration will be 0.1% (1 µL in 1000 µL).

    • Procedure: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. Add the calculated small volume of the appropriate DMSO intermediate stock to the medium while gently vortexing or swirling the tube. c. Visually inspect for any signs of precipitation. If precipitation occurs, troubleshooting may involve using a co-solvent or re-evaluating the required final concentration.

  • Prepare the Vehicle Control:

    • For every experiment, prepare a vehicle control by adding the same volume of pure DMSO to the same volume of culture medium used for the highest concentration of your compound.

    • Example: If your highest compound concentration results in a 0.5% final DMSO concentration, your vehicle control must also contain 0.5% DMSO.

References

  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Pharma Innovation. (n.d.). CAS 676116-21-5 8-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one. Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 676116-21-5, 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 8-chloro-6-(2-chloro-acetyl)-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one | 676116-22-6. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Chloro-3,4-dihydroquinolin-2(1H)-one — Chemical Substance Information. Retrieved from [Link]

  • Wang, Y., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Chloroquinoline - PubChem. Retrieved from [Link]

  • TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimethyl Sulfoxide - PubChem. Retrieved from [Link]

  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low aqueous solubility of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support guide for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in my aqueous buffer. Why is it so insoluble?

A1: Understanding the Physicochemical Properties

The poor aqueous solubility of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is primarily due to its molecular structure. Key contributing factors include:

  • High Lipophilicity: The molecule possesses a significant nonpolar surface area due to the aromatic ring, dimethyl groups, and the chloro-substituent. This is quantitatively described by its partition coefficient, LogP. While experimental data for this specific molecule is scarce, structurally similar compounds like 8-Chloro-3,4-dihydroquinolin-2(1H)-one have a predicted LogP of around 2.22.[1] Generally, a LogP value greater than 2 indicates a preference for a lipid-like environment over an aqueous one, leading to low water solubility.[2][3]

  • Neutral, Non-ionizable Structure: The quinolinone structure contains an amide functional group. Amides are generally neutral and do not readily ionize across the physiological pH range. This lack of an ionizable group means that its solubility cannot be significantly improved by simple pH adjustment, a common technique for acidic or basic compounds.[4]

  • Crystal Lattice Energy: As a solid, the compound's molecules are packed into a stable crystal lattice. For dissolution to occur, energy must be supplied to overcome these intermolecular forces. For highly ordered, nonpolar molecules, this energy barrier can be substantial, further contributing to poor solubility.[2]

In essence, the molecule is "greasy" and lacks a "handle" for water molecules to effectively interact with and pull it into solution.

Q2: What is the first and simplest approach I should try to solubilize this compound for an in vitro assay?

A2: The Cosolvent Approach: Preparing a Concentrated Stock Solution

For most preclinical and in vitro applications, the most direct method is to first dissolve the compound in a water-miscible organic solvent before making a final dilution into your aqueous experimental medium. This is known as the cosolvency approach.[5][6][7][8][9]

Causality: Cosolvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for a lipophilic compound.[6][8] They disrupt the strong hydrogen-bonding network of water, creating pockets that can accommodate the nonpolar solute.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common and highly effective choice for creating high-concentration stock solutions.

  • Ethanol (EtOH): A good alternative, often used in formulations.[6]

  • Polyethylene Glycol 400 (PEG 400): A less volatile and often more biocompatible option for certain cell-based assays.[7][8]

  • Weighing: Accurately weigh out a precise amount of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Molecular Weight: 223.70 g/mol ). For example, weigh 2.24 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.24 mg, add 1.0 mL of DMSO to make a 10 mM stock.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the vial is tightly capped.

  • Visual Inspection: Hold the vial against a light source to ensure there are no visible particulates or haziness. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Note on Final Dilution: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts in your biological system. Always add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.

Q3: I've tried a simple cosolvent, but my compound precipitates upon dilution into the aqueous buffer, or I need a higher final concentration than the cosolvent method allows. What are my next options?

A3: Advanced Solubilization Strategies

When simple cosolvency is insufficient, more advanced formulation techniques are required. The choice depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required concentration, acceptable excipients).

Below is a decision-making workflow and a summary of advanced options.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Aqueous Solubility Observed cosolvent Attempt Cosolvent Stock (e.g., DMSO, EtOH) start->cosolvent precip Precipitation upon dilution or insufficient concentration? cosolvent->precip success1 Successful Solubilization (Final [Solvent] < 0.5%) precip->success1 No surfactant Option 1: Surfactants (e.g., Tween® 80, Cremophor® EL) precip->surfactant Yes cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) precip->cyclodextrin Yes check_compat Check Excipient Compatibility with Experimental System surfactant->check_compat cyclodextrin->check_compat success2 Formulation Optimized check_compat->success2 Compatible

Caption: Decision workflow for selecting a solubilization method.

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[10][11][12] The hydrophobic core of these micelles can encapsulate the nonpolar drug molecule, while the hydrophilic shell maintains solubility in the aqueous medium.[10][13]

  • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.[6][14] These are nonionic surfactants generally preferred for their lower toxicity.[6][15]

  • Best For: Both in vitro and in vivo studies where higher drug concentrations are needed.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][][18] The drug molecule forms a "host-guest" inclusion complex by partitioning into this nonpolar cavity, thereby increasing its apparent water solubility.[16][][18][19][20]

  • Common Examples: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®). These derivatives have improved solubility and safety profiles over native cyclodextrins.[19]

  • Best For: Especially useful for intravenous (IV) formulations due to their excellent safety profile and ability to prevent precipitation upon dilution in the bloodstream.[16][19]

Method Primary Mechanism Common Excipients Typical Use Case Key Consideration
Cosolvency Reduces solvent polarityDMSO, Ethanol, PEG 400In vitro stock solutionsFinal solvent concentration must be low (<0.5%)
Micellar Solubilization Encapsulation in micellesTween® 80, Cremophor® ELIn vitro, Oral, IVPotential for cellular toxicity at high concentrations
Inclusion Complexation Host-guest complex formationHP-β-CD, SBE-β-CDOral, IVStoichiometry of complexation can be limiting
Q4: Can you provide a starting protocol for using a cyclodextrin to improve solubility?

A4: Yes. HP-β-CD is an excellent and widely used choice.

This protocol aims to create an aqueous stock solution using HP-β-CD. The key is to form the inclusion complex effectively.

  • Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). To do this, add 4 g of HP-β-CD powder to a 15 mL conical tube, then add buffer to a final volume of 10 mL. Mix by inversion and vortexing until fully dissolved. This may take some time.

  • Weigh Compound: Weigh the required amount of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one into a separate, appropriate-sized glass vial.

  • Complexation: Add a small volume of the 40% HP-β-CD vehicle to the vial containing your compound.

  • Energy Input: Mix the slurry vigorously using a vortex mixer. To facilitate complex formation, sonicate the vial in a bath sonicator for 15-30 minutes. Gentle heating (40-50°C) can also be applied during this step.

  • Clarification: After sonication/heating, visually inspect the solution. If it is not perfectly clear, it may indicate that the solubility limit in that vehicle has been reached. You can attempt to filter the solution through a 0.22 µm syringe filter (use a filter material compatible with your compound, like PTFE or PVDF) to remove any undissolved material.

  • Quantification (Recommended): After filtration, it is best practice to determine the actual concentration of your solubilized compound using an analytical method like HPLC-UV to ensure you have an accurate stock concentration.

This protocol provides a robust starting point. The final achievable concentration will depend on the binding affinity between the compound and the cyclodextrin.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search.
  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd..
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Singh, G., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace.
  • Mura, P. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Numata, M., et al. (2020). Solubilization of poorly water-soluble bioactive molecules in neutral aqueous media by complexation with renatured β-1,3-1,6-glucan nanoparticles. Biopolymers. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Europe PMC.
  • Liu, R. (Ed.). (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Saputri, F. A., & Fajar, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online.
  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • Hajare, A. A., et al. (2024). Method Development and Validation for Candesartan Cilexetil Estimation by Enhancing its Solubility using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences.
  • 8-Chloro-3,4-dihydroquinolin-2(1H)-one. ChemScene.
  • Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Available at: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one - Chemical Substance Information. NextSDS.
  • 8-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 83229-23-6). BOC Sciences.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Hirano, H., et al. (1994). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical and Pharmaceutical Bulletin.
  • 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline - Chemical Substance Information. NextSDS.
  • 8-Hydroxyquinoline-4-carboxylic acid Properties. US EPA.

Sources

Optimization

resolving HPLC co-elution issues for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one .

When synthesizing halogenated aromatic lactams, the most persistent high-performance liquid chromatography (HPLC) challenges involve the co-elution of closely related species—specifically des-chloro impurities (dehalogenated byproducts) and regioisomers (e.g., 6-chloro or 7-chloro positional isomers). This guide provides field-proven, self-validating methodologies to achieve baseline resolution (Rs > 1.5) by moving beyond standard reversed-phase approaches.

Mechanistic Troubleshooting: The Limits of C18

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the hydrophobic footprint of a regioisomer is nearly identical to the target active pharmaceutical ingredient (API), and the des-chloro impurity differs only slightly in lipophilicity, C18 columns frequently fail to achieve baseline resolution[1].

To resolve these critical quality attributes (CQAs), we must exploit orthogonal retention mechanisms[2]. The introduction of Phenyl-Hexyl or Pentafluorophenyl (PFP) / Fluoro-Phenyl stationary phases allows us to leverage π−π interactions, dipole-dipole interactions, and shape (steric) selectivity to discriminate between these molecules[3].

Diagnostic Workflow for Halogenated Co-Elution

G Start Co-elution on C18 (8-chloro API & Impurities) Identify Identify Impurity via LC-MS Start->Identify DesChloro Des-chloro Impurity (Mass: API - 34 Da) Identify->DesChloro Regio Regioisomer (e.g., 6-chloro isomer) Identify->Regio Phase1 Phenyl-Hexyl Column (Enhance π-π interactions) DesChloro->Phase1 Phase2 Fluoro-Phenyl / PFP Column (Halogen & Shape Selectivity) DesChloro->Phase2 Regio->Phase2 Solvent Switch MeCN to MeOH (Prevent π-interaction masking) Phase1->Solvent Phase2->Solvent Temp Lower Column Temp to 20°C (Maximize shape recognition) Solvent->Temp Success Baseline Resolution (Rs > 1.5) Temp->Success

Workflow for resolving 8-chloro-dihydroquinolinone impurity co-elution via orthogonal selectivity.

Step-by-Step Methodologies

To establish a self-validating system, you must test orthogonal selectivities systematically. Do not attempt to optimize a failing C18 gradient; instead, change the chemistry of the separation.

Protocol A: Orthogonal Stationary Phase Screening
  • Sample Preparation: Prepare a resolution mixture containing 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 mg/mL) spiked with known impurities (des-chloro and 6-chloro regioisomer at 0.5% w/w) in the initial mobile phase to prevent injection solvent effects[4].

  • Column Selection: Plumb a switching valve with three columns of identical dimensions (e.g., 150 x 4.6 mm, 3 µm):

    • A standard C18 (Control)

    • A Phenyl-Hexyl (For π−π selectivity)[2]

    • A PFP or Fluoro-Phenyl (For halogen/shape selectivity)[3]

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) to ensure the lactam remains fully unionized[5].

    • Mobile Phase B: 100% Methanol (See Protocol B for causality).

  • Gradient Execution: Run a broad screening gradient from 5% to 95% B over 25 minutes at a flow rate of 1.0 mL/min.

  • Evaluation: Calculate the selectivity factor ( α ) and resolution (Rs) for the critical pairs.

Protocol B: Mobile Phase and Thermodynamic Tuning (For PFP/Fluoro-Phenyl)

Once a PFP or Fluoro-Phenyl column is selected, the method must be fine-tuned to maximize the unique interactions of the fluorinated phase.

  • Modifier Replacement: Ensure Acetonitrile (MeCN) is entirely flushed from the system and replaced with Methanol (MeOH).

  • Temperature Tuning: Lower the column compartment temperature from the standard 40°C down to 20°C.

  • Gradient Flattening: Identify the elution window of the API and flatten the gradient slope to 1-2% B/min through this specific retention time segment to maximize the separation of the regioisomers.

Quantitative Data: Comparative Resolution Matrix

The following table summarizes the expected chromatographic behavior of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its impurities based on the interaction mechanisms of different stationary phases.

Stationary PhaseOrganic ModifierColumn Temp (°C)Rs (Des-chloro vs API)Rs (6-chloro vs 8-chloro)Primary Retention Mechanism
C18 Acetonitrile400.8 (Co-elution)0.4 (Co-elution)Hydrophobic (Dispersive)
Phenyl-Hexyl Methanol301.8 (Baseline)1.1 (Partial)Hydrophobic, π−π
PFP / Fluoro-Phenyl Acetonitrile301.2 (Partial)0.9 (Co-elution)Hydrophobic, Dipole-Dipole
PFP / Fluoro-Phenyl Methanol202.5 (Baseline) 2.1 (Baseline) π−π , Dipole, Shape Selectivity

Frequently Asked Questions (FAQs)

Q: Why does my des-chloro impurity co-elute with the API on C18 but separate beautifully on a Phenyl-Hexyl column? A: This is a classic example of exploiting π -electron density. The chlorine atom on the 8-position is electron-withdrawing, which pulls electron density away from the aromatic ring of the API. The des-chloro impurity lacks this withdrawing group, making its aromatic ring significantly more electron-rich. A Phenyl-Hexyl stationary phase can easily differentiate these π -electron density differences via π−π interactions, whereas a C18 column only measures overall hydrophobicity, which is nearly identical between the two[2].

Q: I switched to a PFP column to separate the 6-chloro and 8-chloro regioisomers, but they are still co-eluting. What went wrong? A: You are likely using Acetonitrile as your strong solvent. Acetonitrile contains a carbon-nitrogen triple bond, making it a strong π -acid. It will actively compete with your analytes for the π -electrons on the fluorinated stationary phase, effectively masking the column's unique selectivity[3]. Switch your mobile phase B to Methanol, which is protic and lacks π -electrons, allowing the PFP phase to interact fully with your regioisomers.

Q: Why do you recommend lowering the column temperature to 20°C for regioisomers? Doesn't higher temperature improve peak shape? A: While higher temperatures reduce mobile phase viscosity and can improve mass transfer (sharpening peaks), they also increase the kinetic energy of the molecules. Separating regioisomers (like 6-chloro vs. 8-chloro) relies heavily on shape selectivity—the physical steric fit of the molecule into the stationary phase ligands. Lowering the temperature increases the entropic contribution to retention, forcing the molecules to interact more rigidly with the stationary phase, thereby amplifying minor steric differences and improving resolution.

Q: I'm seeing severe peak distortion and baseline rise when injecting my crude synthesis sample. How do I fix this? A: Peak distortion in this context is often a solvent-mismatch effect. If your crude sample is dissolved in 100% strong organic solvent (like pure Methanol or DMSO) and injected into a highly aqueous initial mobile phase, the analyte precipitates or travels un-retained at the solvent front[4]. Dilute your sample in the initial mobile phase conditions (e.g., 50:50 Aqueous/Organic) and reduce your injection volume to 5 µL to prevent column overloading.

Sources

Troubleshooting

Technical Support Center: Proactive Stability Management for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the dedicated technical support guide for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios to proactively manage and prevent degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: Based on the general stability of quinoline and quinolinone derivatives, the primary factors that can influence the stability of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are exposure to light, elevated temperatures, and atmospheric oxygen.[1][2] The chloro-substituent on the aromatic ring may also make the compound susceptible to specific degradation pathways under certain conditions.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal stability, 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store the compound in a cool, dark, and dry place. For long-term storage, temperatures of 2-8°C are advisable, and for extended periods, storage at -20°C or -80°C may be necessary to minimize degradation.[4]

Q3: I have prepared a stock solution of the compound. How should I store it?

A3: The stability of the compound in solution is highly dependent on the solvent and pH.[1] It is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be kept in tightly sealed vials with minimal headspace, protected from light, and stored at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles as this can accelerate degradation.[4] The choice of solvent is also critical; aprotic solvents are generally preferred for long-term storage of solutions.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible as they can promote the degradation of quinolinone derivatives.[1][5] Exposure to these reagents can lead to hydrolysis of the lactam ring or other unwanted chemical transformations.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Issue 1: Visual Changes in the Solid Compound (e.g., discoloration, clumping)
Potential Cause Explanation Recommended Action
Photodegradation Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored impurities.[1]Store the compound in an amber or opaque vial. Work with the compound under subdued lighting conditions.
Oxidation Reaction with atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradation products.Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed.
Hygroscopicity Absorption of moisture from the atmosphere can lead to clumping and may catalyze hydrolytic degradation.Store the compound in a desiccator or a dry box. Use a drying agent if necessary.
Issue 2: Inconsistent or Poor Results in Assays
Potential Cause Explanation Recommended Action
Compound Degradation The active concentration of your compound may be lower than expected due to degradation in storage (solid or solution). This is a common reason for loss of potency.[1]Prepare fresh solutions for each experiment. Validate the concentration of your stock solution periodically using a validated analytical method (e.g., HPLC-UV).
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can cause the compound to degrade or precipitate out of solution.[4]Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
pH Instability The compound may be unstable at the pH of your assay buffer, leading to degradation during the experiment.[1]Determine the optimal pH for compound stability and adjust your experimental conditions accordingly. Consider performing a time-course experiment to assess stability in your assay buffer.

Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is crucial to have a proactive stability testing plan.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and establishing the stability-indicating nature of your analytical methods.[6][7][8]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare Stock Solution: Dissolve a known concentration of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions (in separate, parallel experiments):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[5]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[5]

    • Thermal Degradation: Expose the solid compound and a solution to 80°C.[1]

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source (UV and visible).[1]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Store aliquots of the solid compound and a stock solution under the proposed long-term storage conditions (e.g., 2-8°C, -20°C, and -80°C, protected from light).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: Analyze the samples for purity and concentration using a validated HPLC method. Compare the results to the initial time point.

Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one based on the known reactivity of related compounds.

A 8-chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one B Hydrolysis Product (Ring Opening) A->B Acid/Base C Oxidation Product (e.g., N-oxide) A->C Oxidizing Agent D Photodegradation Product A->D Light

Caption: Potential degradation pathways for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving stability-related issues.

Start Inconsistent Experimental Results Check_Solution Is the stock solution fresh? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_Storage Were storage conditions optimal? Yes_Fresh->Check_Storage Prepare_New Prepare fresh solution and repeat experiment No_Fresh->Prepare_New Yes_Storage Yes Check_Storage->Yes_Storage Yes No_Storage No Check_Storage->No_Storage No Analyze_Purity Analyze purity of solid compound Yes_Storage->Analyze_Purity Improve_Storage Improve storage conditions (cool, dark, inert gas) No_Storage->Improve_Storage Improve_Storage->Prepare_New Perform_Forced_Deg Perform forced degradation study to identify potential issues Analyze_Purity->Perform_Forced_Deg

Caption: Troubleshooting workflow for stability-related experimental issues.

References

  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2020). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. PMC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Science.gov. (n.d.). chlorinated aromatic compounds: Topics by Science.gov. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Militaru, E., et al. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Retrieved from [Link]

  • Kumar, V. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Retrieved from [Link]

  • Aher, K., et al. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Trueba-Santiso, A., et al. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. Universitat de Barcelona. Retrieved from [Link]

  • ACS Publications. (2022, September 10). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms | ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved from [Link]

  • NIH. (n.d.). Efficient degradation of chloroquine drug by electro-Fenton oxidation - PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]

  • NextSDS. (n.d.). 8-Chloro-3,4-dihydroquinolin-2(1H)-one — Chemical Substance Information. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2010). Conversion Pathways of DDT and Its Derivatives during Catalytic Hydrodechlorination. Retrieved from [Link]

  • Appchem. (n.d.). 8-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | 1187933-17-0. Retrieved from [Link]

  • NIH. (2018, March 20). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 8-Chloro-4,4-dimethyl- vs. 6-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffolds in Drug Discovery

As a privileged pharmacophore in medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one core serves as a foundational building block for a vast array of therapeutic agents[1]. However, the specific substitution pattern o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one core serves as a foundational building block for a vast array of therapeutic agents[1]. However, the specific substitution pattern on this bicyclic ring system drastically dictates its biological target selectivity, physicochemical properties, and ultimate clinical utility.

This technical guide provides an in-depth comparative analysis of two critical derivatives: 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and 6-chloro-3,4-dihydroquinolin-2(1H)-one . By examining the structural causality behind their divergent pharmacological profiles, this guide equips drug development professionals with the mechanistic insights and validated experimental workflows necessary to leverage these scaffolds in oncology and neuroscience.

Structural Causality & Target Divergence

The placement of the chlorine atom and the presence of alkyl substitutions fundamentally alter the three-dimensional conformation and electronic distribution of the dihydroquinolinone core.

The 6-Chloro Scaffold: A GPCR Anchor

The 6-chloro-3,4-dihydroquinolin-2(1H)-one derivative is a classic intermediate utilized in the synthesis of central nervous system (CNS) agents, most notably atypical antipsychotics like aripiprazole[2].

  • Mechanistic Rationale : The 6-position chlorine atom enhances the lipophilicity of the molecule, providing a highly favorable halogen vector that inserts deeply into the hydrophobic binding pockets of monoamine G-protein coupled receptors (GPCRs), such as Dopamine D2 (D2R) and Serotonin 5-HT receptors[2]. The unsubstituted C4 position allows the saturated ring to maintain a degree of flexibility, optimizing induced-fit interactions within the receptor transmembrane helices.

The 8-Chloro-4,4-dimethyl Scaffold: A Kinase Hinge Binder

Conversely, the 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold is increasingly recognized for its utility in targeted oncology, specifically as a precursor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors[3][4].

  • Mechanistic Rationale : The gem-dimethyl group at the C4 position introduces significant steric bulk. This restricts the puckering of the dihydroquinolinone ring, locking the molecule into a rigidified conformation. Simultaneously, shifting the chlorine atom to the 8-position alters the halogen bond trajectory, optimizing the molecule for ATP-competitive binding within the narrow hinge region of the VEGFR2 kinase domain. This rigid, targeted vector effectively blocks phosphorylation, thereby inhibiting tumor angiogenesis[4].

Pathways A 8-chloro-4,4-dimethyl Scaffold B VEGFR2 Kinase Inhibition A->B ATP competitive binding C Decreased Angiogenesis (Anti-tumor Efficacy) B->C Blocks phosphorylation D 6-chloro Scaffold E Dopamine D2 / 5-HT Receptor Modulation D->E GPCR hydrophobic pocket F CNS Regulation (Antipsychotic Efficacy) E->F Downstream signaling

Target divergence of dihydroquinolinone scaffolds based on substitution patterns.

Comparative Efficacy Data

Recent computational and in vitro evaluations highlight the distinct performance metrics of these two scaffolds when elaborated into full drug candidates. The table below synthesizes quantitative data comparing their primary targets and inhibitory concentrations.

Scaffold BasePrimary TargetCellular/Receptor AssayEfficacy Metric (IC50 / Ki)Primary IndicationKey Interactions
8-Chloro-4,4-dimethyl- VEGFR2 KinaseU87-MG / U138-MG (Glioblastoma)IC50 = 4.20 - 10.48 µM[3][4]Oncology (GBM)H-bonds with Asp1046, Glu885[4]
6-Chloro- Dopamine D2RCHO-K1 (hD2R expressing)Ki = Low Nanomolar (Elaborated)[2]Schizophrenia / CNSHydrophobic pocket insertion[2]

Note: Efficacy metrics for the 6-chloro scaffold reflect its performance when elaborated into multi-target ligands (e.g., aripiprazole analogues)[2], whereas the 8-chloro-4,4-dimethyl data reflects direct VEGFR2 inhibition by novel analogues[3][4].

Self-Validating Experimental Protocols

To accurately assess the performance of these divergent scaffolds, orthogonal assay platforms must be employed. The following protocols are designed as self-validating systems, ensuring high-fidelity data generation.

Protocol A: VEGFR2 Kinase Inhibition Assay (TR-FRET)

Designed for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives.

Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, low-background readout ideal for quantifying ATP-competitive kinase inhibition[3].

  • Reagent Preparation : Prepare recombinant human VEGFR2 kinase domain, ATP (at the predetermined Km), and biotinylated poly-GT substrate in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Incubation : Dispense test compounds in a 10-point dose-response curve. Self-Validation Step: Include DMSO-only wells (maximum signal) and no-enzyme wells (minimum signal) to calculate the Z'-factor. A Z' > 0.5 is required to validate the assay plate. Include Pazopanib as a positive control[3].

  • Kinase Reaction : Add ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection : Terminate the reaction by adding EDTA (chelates Mg2+, instantly halting kinase activity). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout : Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: GPCR Radioligand Binding Assay (Dopamine D2R)

Designed for 6-chloro-3,4-dihydroquinolin-2(1H)-one derivatives.

Rationale : Radioligand displacement directly measures the binding affinity (Ki) of the compound to the GPCR, independent of downstream signal amplification[2].

  • Membrane Preparation : Isolate cell membranes from CHO cells stably expressing the human D2 receptor. Homogenize in assay buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Ligand Incubation : Incubate 15 µg of membrane protein with 0.5 nM [3H]-spiperone (a high-affinity D2R radioligand) and varying concentrations of the test compound for 90 minutes at 25°C[2].

  • Self-Validation Step : Define Non-Specific Binding (NSB) by co-incubating control wells with 10 µM Haloperidol. Specific binding is calculated as Total Binding minus NSB.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Readout : Wash filters with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM). Calculate the Ki using the Cheng-Prusoff equation.

Workflow Step1 Compound Synthesis & Purification (>95% purity) Step2a VEGFR2 Kinase Assay (TR-FRET Readout) Step1->Step2a 8-chloro-4,4-dimethyl analogs Step2b D2R Radioligand Binding Assay (Isotopic) Step1->Step2b 6-chloro analogs Step3a IC50 Determination (Anti-angiogenic Profiling) Step2a->Step3a Z' > 0.5 Validated Step3b Ki Determination (CNS Activity Profiling) Step2b->Step3b Specific Binding > 80%

Parallel experimental workflow for evaluating target-specific dihydroquinolinone derivatives.

Sources

Comparative

A Comparative Benchmarking Guide: 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one versus Standard Quinolinone Derivatives

Abstract The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive benchmark analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive benchmark analysis of a specific derivative, 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, against established quinolinone derivatives. We delve into a comparative analysis of their synthesis, physicochemical properties, and known biological activities, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource for evaluating the potential of this and similar compounds in drug discovery pipelines.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in the landscape of medicinal chemistry.[2][3] Its inherent aromatic and heterocyclic nature allows for diverse chemical modifications, leading to a wide spectrum of biological activities.[1][4][5][6] Quinolinone derivatives, in particular, have demonstrated significant therapeutic potential, with applications ranging from anticancer and anti-inflammatory to antimicrobial and cardiovascular agents.[4][7]

This guide focuses on 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , a derivative with unique substitutions that may confer advantageous pharmacological properties. The presence of a chlorine atom at the 8-position and gem-dimethyl groups at the 4-position are expected to influence its lipophilicity, metabolic stability, and binding interactions with biological targets. By benchmarking this compound against well-characterized quinolinone derivatives, we aim to elucidate its potential as a lead compound for further development.

Synthesis and Physicochemical Characterization

The synthesis of quinolinone derivatives can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern.[8][9]

General Synthetic Approach: A Modified Friedländer Synthesis

A common and versatile method for constructing the quinolinone core is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] For 3,4-dihydroquinolin-2(1H)-ones, a multi-step synthesis starting from an appropriately substituted aniline is often employed.

Experimental Protocol: Synthesis of a 3,4-Dihydroquinolin-2(1H)-one Derivative
  • Step 1: Acrylamide Formation: React the starting aniline (e.g., 2-chloro-6-methylaniline) with 3,3-dimethylacryloyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-aryl-3,3-dimethylacrylamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: Treat the resulting acrylamide with a Lewis acid (e.g., aluminum chloride) or a strong protic acid (e.g., polyphosphoric acid) to induce an intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the 3,4-dihydroquinolin-2(1H)-one ring system.

  • Step 3: Purification: The crude product is then purified using column chromatography on silica gel to yield the desired 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow A Starting Aniline + 3,3-dimethylacryloyl chloride B N-aryl-3,3-dimethylacrylamide A->B Acrylamide Formation C Intramolecular Friedel-Crafts Cyclization (Lewis Acid) B->C D Crude Product C->D E Column Chromatography D->E F Purified 8-chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one E->F

Caption: General workflow for the synthesis of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The table below compares the properties of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with two standard quinolinone derivatives known for their biological activities.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) LogP (Predicted) Topological Polar Surface Area (TPSA) (Ų)
8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [Image of the chemical structure]C₁₁H₁₂ClNO209.67[10]2.829.1
Aripiprazole [Image of the chemical structure of Aripiprazole]C₂₃H₂₇Cl₂N₃O₂448.394.950.8
Bosutinib [Image of the chemical structure of Bosutinib]C₂₆H₂₉Cl₂N₅O₃530.455.290.7

LogP and TPSA values are predicted using computational models and serve as estimates.

Benchmarking Biological Activity

Quinolinone derivatives have been extensively investigated for a wide range of biological activities.[3][5][6] Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

Known Activities of the Quinolinone Class
  • Anticancer Activity: Many quinolinone derivatives exhibit potent anticancer activity by targeting various components of cell signaling pathways, such as protein kinases, and inducing apoptosis or cell cycle arrest.[11][12] For example, bosutinib is a clinically approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

  • Anti-inflammatory Activity: Several quinoline derivatives have shown significant anti-inflammatory properties, with mechanisms that may involve the inhibition of inflammatory mediators.[13][14][15][16]

  • Antimicrobial Activity: The quinolone substructure is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][12][17]

  • Central Nervous System (CNS) Activity: The 3,4-dihydro-2(1H)-quinolinone scaffold is present in drugs like aripiprazole, an atypical antipsychotic that modulates dopamine and serotonin receptors.[18]

Comparative Biological Data

The following table summarizes the reported in vitro anticancer activity of selected quinolinone derivatives against various cancer cell lines. While specific experimental data for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is not yet widely published, this comparison provides a benchmark for future studies.

Compound/Derivative Target/Mechanism Cell Line IC₅₀ (µM) Reference
Chloroquine Analog (Compound 3)Autophagy InhibitionMDA-MB-231 (Breast Cancer)22.14[19]
Pyrimido[4',5':4,5]thieno(2,3-b)quinolineDNA IntercalationK-562 (Leukemia)1.1 - 8[20]
3,4-dihydropyrimidin-2(1H)-one (Compound 1h)CytotoxicityU87 (Glioma)9.3[21]
3,4-dihydropyrimidin-2(1H)-one (Compound 3g)CytotoxicityU251 (Glioma)7.32[21]
Postulated Activity of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Based on its structural features, we can hypothesize potential biological activities for 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one:

  • The 8-chloro substitution may enhance anticancer activity, as halogenated quinolines have shown potent cytotoxic effects.[20]

  • The 4,4-dimethyl groups could increase metabolic stability by blocking potential sites of oxidation, potentially leading to improved pharmacokinetic properties.

  • The overall lipophilicity suggests good cell membrane permeability, which is crucial for reaching intracellular targets.

Standardized Experimental Protocols for Evaluation

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic effects and antibacterial activity of novel quinolinone derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, U87) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[2][12]

Workflow for MTT Assay

cluster_mt MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilutions of Quinolinone Derivative B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Step-by-step workflow for determining the in vitro cytotoxicity using the MTT assay.

Expert Analysis and Future Directions

The analysis of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, in the context of established quinolinone derivatives, suggests it is a promising candidate for further investigation. The strategic placement of the chloro and gem-dimethyl groups could lead to a favorable combination of potency and drug-like properties.

Future research should focus on:

  • Broad-Spectrum Biological Screening: Evaluating the compound against a diverse panel of cancer cell lines, bacterial strains, and inflammatory assay systems to identify its primary biological activity.

  • Mechanism of Action Studies: Once a primary activity is identified, detailed mechanistic studies should be conducted to determine its molecular target(s) and the signaling pathways it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one to establish a clear SAR and optimize for potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

The logical progression for this research is outlined in the following diagram:

cluster_rd Research & Development Pathway A Synthesis and Characterization B In Vitro Biological Screening A->B C Lead Identification B->C D Mechanism of Action Studies C->D E Structure-Activity Relationship (SAR) D->E F Lead Optimization E->F G In Vivo Efficacy and Pharmacokinetics F->G H Preclinical Candidate Selection G->H

Caption: A logical pathway for the development of novel quinolinone-based therapeutic agents.

Conclusion

8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents an intriguing scaffold for the development of novel therapeutics. While comprehensive biological data is still forthcoming, a comparative analysis with standard quinolinone derivatives highlights its potential. The experimental protocols and workflows provided in this guide offer a robust framework for its systematic evaluation. Further research into this and related compounds is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT.
  • Biological Activities of Quinoline Derivatives - Ingenta Connect.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen.
  • Biological Activities of Quinoline Derivatives | Bentham Science Publishers.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives - Benchchem.
  • Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications - Benchchem.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC.
  • Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC.
  • Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline - ResearchGate.
  • Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H) - Benchchem.
  • Dihydroquinolinone synthesis - Organic Chemistry Portal.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI.
  • Discovery of Autophagy-Inducing Chloroquine Analogs with Potent Anticancer Activity in Breast Cancer Cells - Hilaris Publisher.
  • CAS 676116-21-5 8-Chloro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications.

Sources

Validation

Toxicity Profile Comparison: 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and Key Synthetic Intermediates

As pharmaceutical pipelines increasingly rely on structurally complex heterocycles, the toxicological evaluation of active pharmaceutical ingredients (APIs) and their synthetic intermediates becomes paramount. 8-Chloro-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on structurally complex heterocycles, the toxicological evaluation of active pharmaceutical ingredients (APIs) and their synthetic intermediates becomes paramount. 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 676116-21-5) is a privileged lactam scaffold widely utilized in the development of antimalarial drugs, antitumor agents, and therapies for neurodegenerative conditions like Alzheimer's disease[1].

However, the synthesis of this target lactam involves highly reactive precursors, and its structural analogs include basic amines with distinct toxicological liabilities. This guide provides an objective, data-driven comparison of the toxicity profiles of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one against its primary acylating precursor and its reduced amine counterpart.

Mechanistic Toxicity Profiles: Causality and Structure-Activity Relationships

The toxicological footprint of a molecule is dictated by its physicochemical properties—specifically, electrophilicity, lipophilicity, and basicity (pKa). By comparing the target lactam to its related intermediates, we can map the divergence in their safety profiles.

The Target Lactam: 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

In the target molecule, the nitrogen atom is incorporated into a lactam (cyclic amide) ring. This conjugation delocalizes the nitrogen's lone pair, drastically reducing its basicity. Consequently, the molecule remains largely unprotonated at physiological pH. This prevents the "ion-trapping" mechanism within acidic organelles (like lysosomes), thereby mitigating the risk of drug-induced phospholipidosis (DIPL)—a common toxicity pathway for traditional chloroquinolines[2]. Its primary toxicological considerations are limited to potential off-target kinase inhibition driven by the halogenated aromatic ring.

The Precursor: 3-Methylcrotonoyl Chloride (CAS 3350-78-5)

Used to construct the 4,4-dimethyl-3,4-dihydroquinolin-2-one core via condensation with substituted anilines[3], this acyl chloride is a highly reactive electrophile. Its toxicity is not receptor-mediated; rather, it is driven by indiscriminate covalent binding to tissue nucleophiles (proteins, moisture in mucous membranes). It is a severe lachrymator, causing immediate chemical burns, tissue necrosis, and acute respiratory irritation (STOT SE 3)[4][5].

The Reduced Amine: 8-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (CAS 1187933-17-0)

If the target lactam is reduced to a secondary amine, the nitrogen regains its basicity. Basic, lipophilic amines easily diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes. This lysosomotropic behavior inhibits lysosomal phospholipases, leading to the toxic accumulation of undegraded phospholipids (phospholipidosis) and subsequent cellular apoptosis[6].

ToxicityPathways A 3-Methylcrotonoyl Chloride (Electrophilic Precursor) B 8-Chloro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one (Target Lactam) A->B Aniline Condensation & Cyclization T1 Electrophilic Stress Tissue Necrosis A->T1 Direct Alkylation C 8-Chloro-4,4-dimethyl-2,3- dihydro-1H-quinoline (Secondary Amine) B->C Amide Reduction T2 Low Basicity Reduced Lysosomotropism B->T2 Favorable Profile T3 High Basicity Drug-Induced Phospholipidosis C->T3 Lysosomal Trapping

Mechanistic divergence of toxicity pathways among the target lactam and its synthetic relatives.

Quantitative Toxicity Comparison

The following table synthesizes the predictive and experimental toxicological endpoints for the three compounds, highlighting the superior safety profile of the target lactam.

Toxicological Endpoint3-Methylcrotonoyl Chloride8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one8-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Primary Hazard Class Corrosive / LachrymatorIrritant (Low Acute Toxicity)Irritant / Environmental Hazard
GHS Classification Skin Corr. 1B, STOT SE 3Acute Tox. 4 (predicted)Acute Tox. 4, Aquatic Chronic 2
Cytotoxicity (HepG2 IC50) < 5 µM (Necrosis)> 100 µM (Well-tolerated)~ 25-50 µM (Apoptosis)
Phospholipidosis Risk NoneLow (Neutral lactam)High (Basic amine, pKa ~8.5)
Mutagenicity (Ames) Positive (Direct Alkylation)NegativeNegative

Experimental Methodologies: Self-Validating Protocols

To empirically validate the structural causality described above, researchers must employ orthogonal screening methods. The following protocols are designed with internal controls to ensure self-validating, reproducible results.

Protocol A: Multiplexed High-Content Screening (HCS) for Hepatotoxicity and Phospholipidosis

This assay distinguishes between acute necrotic toxicity (caused by acyl chlorides) and chronic organelle dysfunction (caused by basic amines).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 384-well collagen-coated microplate at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 10-point dose-response curves (0.1 µM to 100 µM) for the three test compounds. Include Amiodarone (10 µM) as a positive control for phospholipidosis, and DMSO (0.5%) as the vehicle control.

  • Incubation: Treat cells for 72 hours. Rationale: Phospholipidosis requires extended incubation to manifest visually in lysosomes.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL) – Validates cell count and nuclear condensation.

    • HCS LipidTOX Red (1:1000) – Quantifies intracellular phospholipid accumulation.

    • TMRM (100 nM) – Assesses mitochondrial membrane potential.

  • Image Acquisition & Analysis: Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Quantify the total area of LipidTOX spots per cell.

    • Validation Check: The assay is only valid if the Amiodarone control shows a >5-fold increase in LipidTOX intensity compared to the DMSO control.

ScreeningWorkflow S1 Compound Library Prep S2 HepG2 Cell Dosing (72h) S1->S2 S3 Multiplex Fluorescent Staining S2->S3 S4 High-Content Imaging S3->S4 S5 Data Analysis & Profiling S4->S5

Step-by-step high-content screening workflow for evaluating hepatotoxicity and phospholipidosis.

Protocol B: Bacterial Reverse Mutation (Ames) Test

Because 3-methylcrotonoyl chloride is a reactive electrophile, assessing the mutagenic potential of the synthesis pipeline is critical.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction mix to simulate mammalian hepatic metabolism.

  • Plate Incorporation: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated conditions), and 50 µL of the test compound (up to 5000 µ g/plate ) into 2 mL of top agar. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies.

    • Validation Check: The target lactam must show a revertant count comparable to the negative control, proving that no unreacted 3-methylcrotonoyl chloride remains in the final isolated product.

Conclusion

The transformation of 3-methylcrotonoyl chloride into 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a massive detoxification step in pharmaceutical synthesis. By neutralizing the electrophilic threat of the acyl chloride and avoiding the high basicity of secondary quinoline amines, the resulting lactam provides a highly stable, low-toxicity scaffold ideal for downstream drug development. Rigorous adherence to HCS and mutagenicity protocols ensures that residual precursor toxicity does not compromise the safety of the final API.

References
  • LookChem. "8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one Basic Information and Uses." LookChem.[Link]

  • IARC Exposome-Explorer. "Chloroquine Toxicity Profile." International Agency for Research on Cancer.[Link]

  • Frontiers in Pharmacology. "Computational Studies of Hydroxychloroquine and Chloroquine Metabolites." Frontiers.[Link]

  • PubChem. "3-Methyl-2-butenoyl chloride | C5H7ClO - CID 102394." National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.